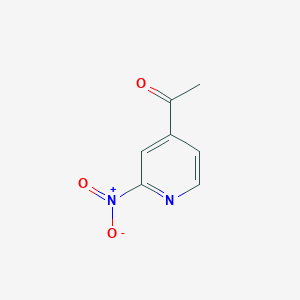
CBZ-D-beta-HoAsp(OtBu)-OH.DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine is a chemical compound that is often used in peptide synthesis. It is a derivative of aspartic acid, which is an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a carbobenzoxy (CBZ) protecting group, a beta-hydroxy group, and a tert-butyl ester group. The dicyclohexylamine (DCHA) component is often used to form a salt with the compound, enhancing its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine typically involves several steps:
Protection of Aspartic Acid: The amino group of aspartic acid is protected using a carbobenzoxy (CBZ) group. This is usually achieved by reacting aspartic acid with benzyl chloroformate in the presence of a base.
Formation of Beta-Hydroxyaspartic Acid: The beta-hydroxy group is introduced through a hydroxylation reaction. This can be done using various hydroxylating agents under controlled conditions.
Esterification: The carboxyl group of the beta-hydroxyaspartic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Formation of Dicyclohexylamine Salt: The final step involves the formation of a salt with dicyclohexylamine. This is typically done by reacting the compound with dicyclohexylamine in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine follows similar steps but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto group.
Reduction: The compound can be reduced to remove the CBZ protecting group, revealing the free amino group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation in the presence of a palladium catalyst is often used to remove the CBZ group.
Substitution: Acidic or basic conditions can be used to facilitate ester substitution or hydrolysis.
Major Products
Oxidation: Beta-ketoaspartic acid derivatives.
Reduction: Free amino beta-hydroxyaspartic acid.
Substitution: Various ester derivatives or free carboxylic acid.
科学的研究の応用
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those that require the incorporation of beta-hydroxyaspartic acid residues.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with aspartic acid derivatives.
Biological Studies: It is used in studies involving protein structure and function, as well as enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials that require specific amino acid derivatives.
作用機序
The mechanism of action of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine depends on its specific application:
Peptide Synthesis: The compound acts as a protected amino acid derivative, allowing for the selective incorporation of beta-hydroxyaspartic acid residues into peptides.
Medicinal Chemistry: The compound can interact with specific enzymes or receptors, modulating their activity. The CBZ group protects the amino group during synthesis, while the beta-hydroxy group can participate in hydrogen bonding or other interactions with biological targets.
Biological Studies: The compound can be used to study the role of beta-hydroxyaspartic acid in protein structure and function, as well as its interactions with other biomolecules.
類似化合物との比較
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine can be compared with other similar compounds:
CBZ-Aspartic Acid Derivatives: These compounds have similar structures but lack the beta-hydroxy group. They are used in similar applications but may have different reactivity and properties.
Beta-Hydroxyamino Acid Derivatives: These compounds contain beta-hydroxy groups but may have different protecting groups or ester groups. They are used in various synthetic and biological applications.
Dicyclohexylamine Salts: These salts are formed with different amino acid derivatives and are used to enhance the stability and solubility of the compounds.
List of Similar Compounds
- CBZ-Aspartic Acid
- CBZ-Beta-Hydroxyglutamic Acid
- Beta-Hydroxyaspartic Acid Methyl Ester
- Dicyclohexylamine Salt of Beta-Hydroxyglutamic Acid
特性
分子式 |
C29H46N2O6 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2 |
InChIキー |
ISJACSBUIKXXFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)

![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)



![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)
